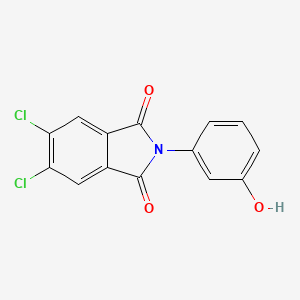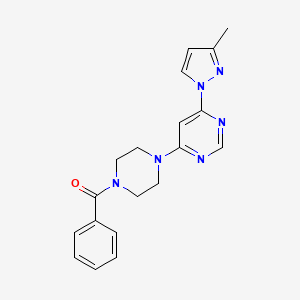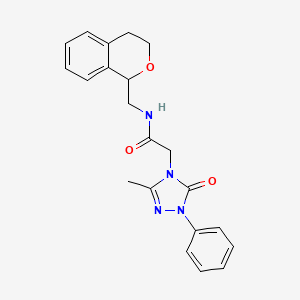
tetrahydro-2-furanylmethyl 4-(2,4-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related N-heterocycles, including tetrahydro-2-furanylmethyl derivatives, can be achieved through eco-friendly methodologies. For instance, Rodríguez et al. (2011) describe the microwave-assisted synthesis of alkyl 4-arylsubstituted-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylates, which could be related to the target compound, highlighting an approach that avoids harsh conditions and simplifies work-up procedures, while also being scalable and energy-efficient (Rodríguez et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds closely related to tetrahydro-2-furanylmethyl derivatives has been elucidated using techniques like X-ray diffraction. Yang Hu's study on the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6- methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate provides insights into the conformation and geometrical arrangement of similar molecules (Hu Yang, 2009).
Chemical Reactions and Properties
Unexpected dimerization reactions involving tetrahydrofuro[3,2-c]- and tetrahydrofuro[2,3-c]pyridine derivatives under acidic conditions have been documented by Shiotani et al. (1986), offering a glimpse into the complex reactivity and potential for forming novel dimerized structures from similar compounds (Shiotani et al., 1986).
Physical Properties Analysis
Research on related compounds often includes detailed physical property analysis, such as crystallography to determine molecular geometry and conformation. The work of Sambyal et al. (2011) on the synthesis and crystal structure of related ethyl tetrahydropyridine derivatives could provide a foundation for understanding the physical characteristics of tetrahydro-2-furanylmethyl derivatives (Sambyal et al., 2011).
科学的研究の応用
Microwave-Assisted Synthesis of N-Heterocycles
Researchers have developed an eco-friendly methodology utilizing microwave-assisted synthesis to prepare valuable dihydropyridine derivatives, including those related to tetrahydro-2-furanylmethyl 4-(2,4-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate. This method offers advantages such as reduced solvent use, lower energy consumption, and higher yields, highlighting its potential for green chemistry applications in synthesizing complex organic molecules (Rodríguez et al., 2011).
Synthesis of New Isoquinolinones
Another study focused on the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, showcasing the compound's chemical versatility and potential pharmacological interest. The research detailed the conditions under which these compounds were synthesized, contributing to the development of new molecules with potential therapeutic applications (Kandinska et al., 2006).
Cyclization of Aminoethanols
The acid-catalyzed cyclization of 1-aryl-2-furfurylaminoethanols into tetrahydrofuro[3,2-c]pyridines was explored, illustrating the compound's role in facilitating complex chemical transformations. This study offers insights into the mechanistic pathways involved in producing tetrahydrofuro- and tetrahydrothieno-[3,2-c] pyridines, which could be valuable for synthesizing heterocyclic compounds with potential biological activity (Schneider & Pook, 1986).
Phosphine-Catalyzed Annulation
A phosphine-catalyzed [4 + 2] annulation process was developed to synthesize highly functionalized tetrahydropyridines, further demonstrating the chemical reactivity and application potential of related compounds. This method provides a new pathway for creating complex molecules with high regioselectivity and diastereoselectivities, useful for various synthetic applications (Zhu et al., 2003).
特性
IUPAC Name |
oxolan-2-ylmethyl 4-(2,4-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO4/c1-10-17(18(23)25-9-12-3-2-6-24-12)14(8-16(22)21-10)13-5-4-11(19)7-15(13)20/h4-5,7,12,14H,2-3,6,8-9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYUQDROEKZFLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)OCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5578143.png)

![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B5578154.png)
![4-[(2-amino-5,6,7,8-tetrahydro-4-quinazolinyl)carbonyl]-1-(3-chlorophenyl)-2-piperazinone](/img/structure/B5578157.png)
![[1-(3-bromobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B5578168.png)
![N-[4-(diethylamino)-3-methylphenyl]-4-methoxybenzamide](/img/structure/B5578176.png)

![1-(2-chlorophenyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]-2-piperazinone](/img/structure/B5578191.png)

![2-{[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5578205.png)

![2-[(2-isopropyl-5-methylphenoxy)methyl]-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole](/img/structure/B5578223.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-chlorobenzamide](/img/structure/B5578232.png)
![2-{[1-(2-fluorophenyl)cyclopentyl]methyl}-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5578243.png)